6-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid hydrazide and diethyl oxalate under microwave irradiation . This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as NOS-II, TNF-a, and IMPDH-II, which play roles in inflammation and cell proliferation . By inhibiting these enzymes, the compound can reduce inflammation and potentially inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Phenethylaminoquinazolines: Known for their anti-inflammatory properties.
2,3,6-Trisubstituted quinazolines: Exhibit significant analgesic and antipyretic activities.
Benzothiazolylquinazolinones: Have been reported to possess anti-inflammatory and analgesic properties.
Uniqueness
6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a quinazolinone core with a cyclohexylformamidohexanoic acid moiety provides a unique pharmacophore that can be exploited for developing new therapeutic agents .
Properties
Molecular Formula |
C22H29N3O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H29N3O4/c26-20(27)8-2-1-5-13-23-21(28)17-11-9-16(10-12-17)14-25-15-24-19-7-4-3-6-18(19)22(25)29/h3-4,6-7,15-17H,1-2,5,8-14H2,(H,23,28)(H,26,27) |
InChI Key |
ZFURKWNCEHRKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.